molecular formula C11H18N2OS B13319155 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13319155
M. Wt: 226.34 g/mol
InChI Key: NSJDSBIEPINVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with cyclohexanone in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.

    Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol include:

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C11H18N2OS/c1-8-11(15-7-13-8)6-12-9-4-2-3-5-10(9)14/h7,9-10,12,14H,2-6H2,1H3

InChI Key

NSJDSBIEPINVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2CCCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.